N,N'-Bis(2,4-dimethylphenyl)imidoformamide (HCl)
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Overview
Description
N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) is a chemical compound with the molecular formula C17H20N2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) typically involves the reaction of 2,4-dimethylaniline with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid such as hydrochloric acid, to facilitate the formation of the imidoformamide structure. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through various techniques such as crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions can be facilitated by using halogenating agents or other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,4-dimethylphenyl)formamidine: A related compound with a similar structure but different functional groups.
N,N’-Bis(2,4-dimethylphenyl)urea: Another similar compound with urea functional groups instead of imidoformamide.
Uniqueness
N,N’-Bis(2,4-dimethylphenyl)imidoformamide (HCl) is unique due to its specific imidoformamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
N,N'-bis(2,4-dimethylphenyl)methanimidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.ClH/c1-12-5-7-16(14(3)9-12)18-11-19-17-8-6-13(2)10-15(17)4;/h5-11H,1-4H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWDLUOKLUSCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=NC2=C(C=C(C=C2)C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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